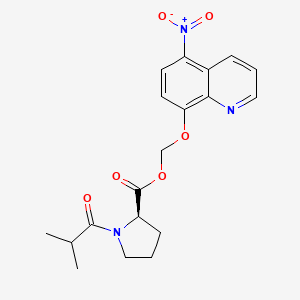
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with a suitable alkylating agent to introduce the oxy-methyl group. This is followed by the esterification of the resulting intermediate with isobutyryl-D-proline under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxy-methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the quinoline ring are key structural features that contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate include:
5-Nitroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Nitroxoline: An antibacterial agent with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C19H21N3O6 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(5-nitroquinolin-8-yl)oxymethyl (2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)18(23)21-10-4-6-15(21)19(24)28-11-27-16-8-7-14(22(25)26)13-5-3-9-20-17(13)16/h3,5,7-9,12,15H,4,6,10-11H2,1-2H3/t15-/m1/s1 |
Clave InChI |
LXUFPWWSKBIHJH-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)C(=O)N1CCC[C@@H]1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
SMILES canónico |
CC(C)C(=O)N1CCCC1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


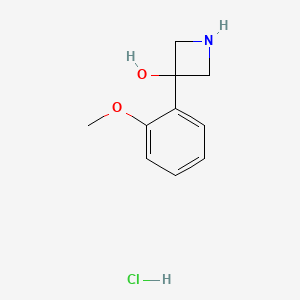
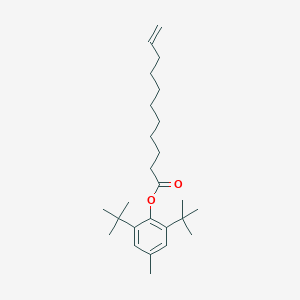
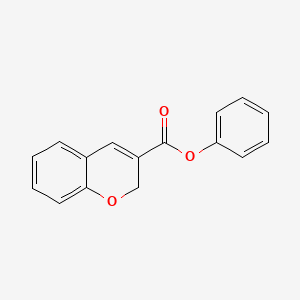
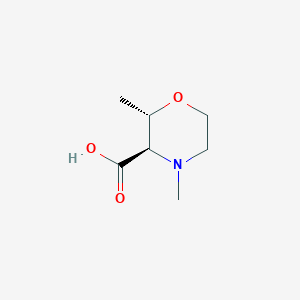
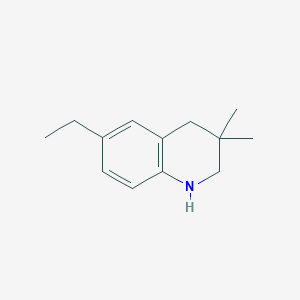
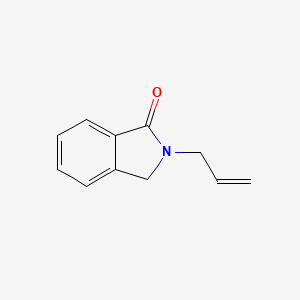
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)
![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)


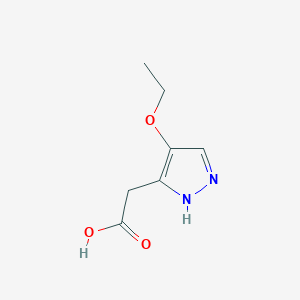
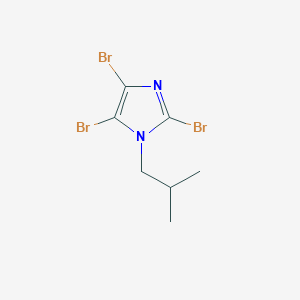
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)

